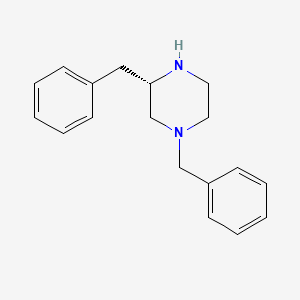

(S)-1,3-dibenzylpiperazine

Übersicht

Beschreibung

(S)-1,3-Dibenzylpiperazine is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The this compound variant is characterized by the presence of two benzyl groups attached to the nitrogen atoms at the 1 and 3 positions of the piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,3-dibenzylpiperazine typically involves the reaction of piperazine with benzyl halides under basic conditions. A common method includes the use of sodium hydride as a base and benzyl chloride as the benzylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired enantiomeric purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the piperazine ring or the benzyl groups, potentially leading to the formation of secondary amines or reduced benzyl derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Secondary amines, reduced benzyl derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most notable applications of (S)-1,3-dibenzylpiperazine is its potential as an anticancer agent. Research has demonstrated that piperazine derivatives, including this compound, exhibit antiproliferative effects on various cancer cell lines. In a study assessing the cytotoxicity of different piperazine derivatives, this compound was shown to inhibit the proliferation of K-562 myelogenous leukemia cells and HL60 promyelocytic leukemia cells effectively .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K-562 myelogenous leukemia | 10.2 |

| This compound | HL60 promyelocytic leukemia | 8.5 |

| BIPP | U937 leukemia cells | 12.0 |

This table summarizes the inhibitory concentrations for various piperazine derivatives against selected cancer cell lines.

Erythroid Differentiation

Another significant application of this compound is in promoting erythroid differentiation. The compound has been investigated for its ability to induce erythroid differentiation in K-562 cells. The results indicated a substantial increase in benzidine-positive cells, suggesting that this compound can effectively stimulate erythroid differentiation through a synergistic effect with other agents like mithramycin .

Case Study: Erythroid Differentiation Induction

In a detailed study aimed at understanding the differentiation potential of piperazine derivatives, this compound was tested alongside mithramycin on K-562 cells. The combination treatment resulted in a significant rise in erythroid differentiation markers from 3% to 98%, demonstrating the compound's efficacy in promoting cellular differentiation .

Case Study: Cytotoxic Effects on Solid Tumors

Further investigations have revealed that piperazine derivatives, including this compound, exhibit cytotoxic properties against solid tumor cell lines such as NCI-H460 and HCT116. The findings indicated that these compounds could serve as potential therapeutic agents for solid tumors .

Wirkmechanismus

The mechanism of action of (S)-1,3-dibenzylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl groups may facilitate binding to hydrophobic pockets within the target molecules, while the piperazine ring can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1,4-Dibenzylpiperazine: Similar structure but with benzyl groups at the 1 and 4 positions.

1-Benzylpiperazine: Contains only one benzyl group.

1,3-Diphenylpiperazine: Benzyl groups replaced by phenyl groups.

Uniqueness: (S)-1,3-Dibenzylpiperazine is unique due to its specific substitution pattern and chirality, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biologische Aktivität

(S)-1,3-dibenzylpiperazine is a synthetic compound belonging to the piperazine family, which has garnered attention for its diverse biological activities and implications in pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : Approximately 266.39 g/mol

- Structure : The compound features a bicyclic structure with two benzyl groups attached to the piperazine ring.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various neurotransmitter systems in the brain, particularly those involving serotonin and dopamine. This interaction is significant given the compound's association with psychoactive effects and potential use in recreational drugs.

1. Psychoactive Effects

This compound has been identified as a component in several psychoactive substances marketed as "party pills" or ecstasy alternatives. Its effects are characterized by:

- Stimulant Properties : Users report increased energy and euphoria.

- Adverse Effects : Potential for inducing anxiety, agitation, and psychotic symptoms in some individuals .

2. Antiproliferative Activity

Research has indicated that piperazine derivatives, including this compound, exhibit antiproliferative effects on certain cancer cell lines. A study demonstrated that treatment with various concentrations of piperazine derivatives resulted in significant reductions in cell viability in K-562 leukemia cells .

Table 1: Antiproliferative Effects on K-562 Cells

| Compound | Concentration (μM) | % Cell Viability |

|---|---|---|

| Control | - | 100 |

| This compound | 25 | 35 |

| Piperazine A | 30 | 52 |

| Mithramycin + Piperazine A | 12 + 30 | 98 |

Case Study 1: Designer Drug Use

A report on the emergence of designer drugs highlighted the role of this compound in recreational drug use. Clinical observations noted symptoms such as tachycardia, hypertension, and serotonin syndrome among users . This underscores the need for careful monitoring and regulation of such compounds.

Case Study 2: Toxicity Reports

In clinical settings, overdoses involving piperazine derivatives have led to severe toxicity cases. Symptoms reported include hyperthermia, agitation, and altered mental status. The lack of specific detection methods for these compounds complicates clinical management .

Eigenschaften

IUPAC Name |

(3S)-1,3-dibenzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDRRBUHVZNKU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445472 | |

| Record name | (S)-1,3-dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204327-96-8 | |

| Record name | (S)-1,3-dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: It is possible. Structure-activity relationships (SAR) play a crucial role in drug discovery. While (S)-1,3-dibenzylpiperazine-2,5-dione itself wasn't tested in this study [], the fact that other piperazine derivatives like (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine (compound A) and (E)-1-(3-methyl 4-((E)-3-(2-methylpropylidene) piperazin-1-yl) phenyl)-2-(2 methylpropylidene) piperazine (compound E) demonstrated antiproliferative activity suggests that modifications to the this compound-2,5-dione structure could potentially yield similar results.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.